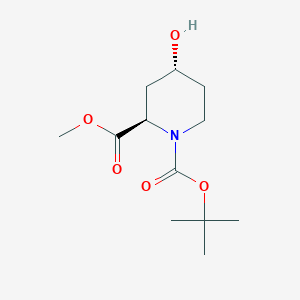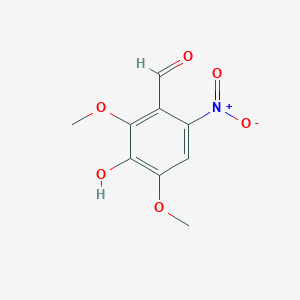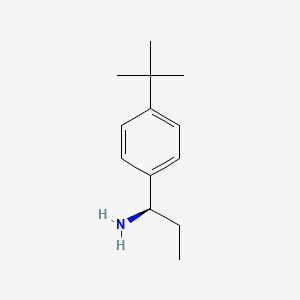
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(furan-2-yl)propionate is a related compound that can be used as a flavoring agent in the food industry . It’s a synthetic compound with a fruity, pineapple-like aroma .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(2-furyl)acrylic acids and their derivatives, has been reported. These compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts .Chemical Reactions Analysis
Furan platform chemicals (FPCs), which include furfural and 5-hydroxy-methylfurfural, are directly available from biomass and can be used to synthesize a wide range of compounds . The specific reactions involving “ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate” would need to be investigated.Scientific Research Applications
Synthesis and Activity Evaluation
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate derivatives have been synthesized and evaluated for various activities. Kumaraswamy et al. (2008) studied the antimicrobial and other biological activities of certain pyrazole derivatives. This research highlighted the potential of these compounds in the development of new antimicrobial agents (Kumaraswamy et al., 2008).
Fungicidal Activity
Ahmed et al. (2019) designed and synthesized new pyrazole derivatives containing 5-phenyl-2-furan and evaluated their fungicidal activity. One compound, in particular, showed significant activity against various fungi, suggesting these derivatives as promising lead compounds for fungicidal applications (Ahmed et al., 2019).
Synthesis in Pesticide Production
Yeming Ju (2014) described the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate in producing pesticides like chlorantraniliprole. This study offers insights into the practical applications of such derivatives in the agricultural sector (Yeming Ju, 2014).
Application in Transition Metal Complexes
Seubert et al. (2011) explored the coordination of a similar compound, ethyl-5(3)-methylpyrazole-3(5)-carboxylate, to transition metal ions. This research could have implications in materials science and catalysis (Seubert et al., 2011).
Antibacterial and Antifungal Activities
El-Wahab et al. (2011) conducted a study on naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, demonstrating their promising antibacterial and antifungal effects. Such findings are crucial for developing new antimicrobial agents (El-Wahab et al., 2011).
properties
IUPAC Name |
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBXAZEQDJUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



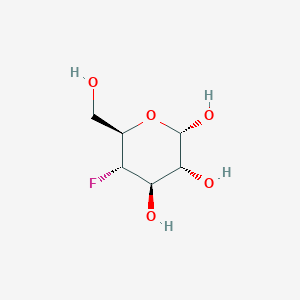


![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1639353.png)
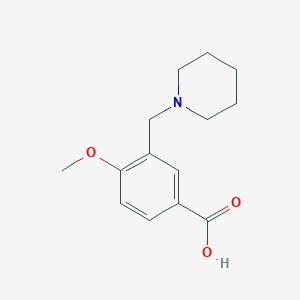

![4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B1639372.png)
